2',6'-Diethyl-2-phenylacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,6’-Diethyl-2-phenylacetanilide is an organic compound with the molecular formula C18H21NO. It is a member of the acetanilide class of compounds, which are known for their diverse applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
The synthesis of 2’,6’-Diethyl-2-phenylacetanilide typically involves the reaction of 2,6-diethylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2’,6’-Diethyl-2-phenylacetanilide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
2’,6’-Diethyl-2-phenylacetanilide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Mechanism of Action
The mechanism of action of 2’,6’-Diethyl-2-phenylacetanilide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
2’,6’-Diethyl-2-phenylacetanilide can be compared with other acetanilide derivatives such as acetanilide and 2,6-dimethylacetanilide. While all these compounds share a common structural framework, 2’,6’-Diethyl-2-phenylacetanilide is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and biological activity .
Similar Compounds
Acetanilide: Known for its analgesic and antipyretic properties.
2,6-Dimethylacetanilide: Used as an intermediate in the synthesis of various pharmaceuticals.
Properties
CAS No. |
65807-74-1 |
---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C18H21NO/c1-3-15-11-8-12-16(4-2)18(15)19-17(20)13-14-9-6-5-7-10-14/h5-12H,3-4,13H2,1-2H3,(H,19,20) |
InChI Key |
HWHDNVXLYPKXRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.